Capsiamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

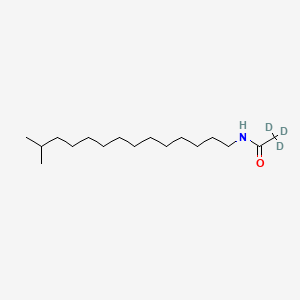

2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Capsiamide-d3: Chemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for Capsiamide-d3 is publicly available. This guide synthesizes information from published data on its non-deuterated analog, Capsiamide, and the broader class of N-acyl amides to provide a comprehensive technical overview.

Introduction

This compound is the deuterated form of Capsiamide, a long-chain fatty acid amide. Its non-deuterated counterpart, N-(13-methyltetradecyl)acetamide, is naturally found in the essential oils of Capsicum species, commonly known as hot peppers. While Capsiamide itself is a minor constituent compared to the more pungent capsaicinoids, its structural similarity to endogenous signaling lipids, such as the endocannabinoids, suggests a potential for biological activity. The deuteration of the acetyl group in this compound makes it a valuable tool for metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Capsiamide or as a tracer to investigate its metabolic fate.

Early studies on Capsiamide indicated its potential to modulate central nervous system activity, with observations of decreased spontaneous motor activity and prolonged pentobarbital-induced sleeping times in animal models. This points towards potential interactions with neuronal signaling pathways. This guide provides a detailed overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis, and a discussion of its likely biological context based on the activities of related N-acyl amides.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | PubChem |

| Synonyms | N-(13-Methyltetradecyl)acetamide-d3, Cap-A-d3, Capsi-amide-d3 | Pharmaffiliates[1] |

| CAS Number | 1795031-33-2 | Pharmaffiliates[1] |

| Molecular Formula | C₁₇H₃₂D₃NO | Pharmaffiliates[1] |

| Molecular Weight | 272.48 g/mol | Pharmaffiliates[1] |

| XLogP3-AA (Predicted) | 6.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 13 | PubChem |

Table 2: Predicted Physicochemical Properties of Capsiamide (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₅NO | PubChem |

| Molecular Weight | 269.47 g/mol | PubChem |

| Water Solubility | 0.00017 g/L | FooDB[2] |

| logP (Predicted) | 7.26 | FooDB |

| pKa (Strongest Acidic) | 17.59 | ChemAxon |

| pKa (Strongest Basic) | -1.9 | ChemAxon |

| Physiological Charge | 0 | ChemAxon |

| Polar Surface Area | 29.1 Ų | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. The following sections provide representative methodologies based on standard organic chemistry techniques for the synthesis of N-acyl amides and analytical procedures for long-chain lipids.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the non-deuterated Capsiamide, followed by the introduction of the deuterium label.

Step 1: Synthesis of N-(13-methyltetradecyl)acetamide (Capsiamide)

This can be achieved through the N-acylation of 13-methyltetradecylamine with acetyl chloride or acetic anhydride.

-

Materials: 13-methyltetradecylamine, acetyl chloride (or acetic anhydride), triethylamine (or another suitable base), and an aprotic solvent (e.g., dichloromethane, diethyl ether).

-

Procedure:

-

Dissolve 13-methyltetradecylamine and triethylamine in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of acetyl chloride (or acetic anhydride) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(13-methyltetradecyl)acetamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Deuteration to Yield this compound

A common method for introducing a trideuterated acetyl group is to use deuterated acetyl chloride (acetyl chloride-d3).

-

Materials: 13-methyltetradecylamine, acetyl chloride-d3, triethylamine, and an aprotic solvent.

-

Procedure: The procedure is identical to Step 1, with the substitution of acetyl chloride with acetyl chloride-d3.

Proposed Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) would be suitable for separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be used. The precursor ion for this compound would be [M+H]⁺ at m/z 273.5. Product ions for fragmentation (e.g., loss of the deuterated acetyl group) would be monitored for confirmation and quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum in a suitable deuterated solvent (e.g., CDCl₃) would show signals corresponding to the long alkyl chain. The characteristic singlet for the acetyl methyl protons in Capsiamide (around 2.0 ppm) would be absent in the spectrum of this compound.

-

¹³C NMR: The spectrum would show the resonances for the carbons of the 13-methyltetradecyl group and the carbonyl carbon of the amide. The signal for the deuterated methyl carbon would be a septet due to coupling with deuterium and would be shifted upfield compared to the non-deuterated analog.

-

²H NMR: A single resonance would be observed for the three deuterium atoms of the acetyl group.

-

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of its non-deuterated form and other long-chain N-acyl amides provide strong indications of its potential mechanisms of action.

Known Biological Activities of Capsiamide

As previously mentioned, studies have shown that Capsiamide can decrease spontaneous motor activity and prolong sleeping time induced by sodium pentobarbital. This suggests that Capsiamide can cross the blood-brain barrier and interact with targets within the central nervous system that regulate arousal and motor control.

Putative Signaling Pathways

The structural resemblance of Capsiamide to N-arachidonoylethanolamine (anandamide), a key endocannabinoid, suggests that it may interact with components of the endocannabinoid system. Many N-acyl amides are known to modulate the activity of cannabinoid receptors (CB1 and CB2) and Transient Receptor Potential (TRP) channels.

-

Cannabinoid Receptors (CB1 and CB2): CB1 receptors are highly expressed in the brain and are involved in regulating neurotransmitter release, which influences a wide range of physiological processes including mood, appetite, pain, and memory. CB2 receptors are primarily found on immune cells and are involved in modulating inflammatory responses. Long-chain N-acyl amides can act as agonists or antagonists at these receptors.

-

Transient Receptor Potential (TRP) Channels: These are a group of ion channels involved in the sensation of temperature, pain, and taste. Several N-acyl amides have been shown to activate or modulate the activity of TRPV1, the receptor also activated by capsaicin.

The observed effects of Capsiamide on motor activity and sedation could be mediated through its interaction with CB1 receptors in brain regions such as the basal ganglia and hippocampus.

Conclusion

This compound is a valuable research tool for investigating the metabolism and biological activity of its naturally occurring analog, Capsiamide. While direct experimental data for this compound is scarce, its chemical properties can be reliably predicted, and plausible synthetic and analytical methods can be proposed based on established chemical principles. The known effects of Capsiamide on the central nervous system, coupled with the well-documented signaling roles of the broader class of N-acyl amides, strongly suggest that its biological effects are likely mediated through interactions with the endocannabinoid system, particularly cannabinoid and TRP receptors. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Capsiamide and to explore its potential as a modulator of neuronal function.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Capsiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Capsiamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide). This isotopically labeled analog of the non-pungent capsaicinoid, Capsiamide, is a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.

Synthesis of Deuterated Capsiamide

The synthesis of deuterated Capsiamide is achieved through a two-step process involving the preparation of deuterated precursors followed by an amide coupling reaction. The key precursors are deuterated vanillylamine and deuterated nonanoic acid.

Synthesis of Deuterated Precursors

Deuterated Vanillylamine (d-Vanillylamine): The synthesis of d-vanillylamine can be accomplished by the reductive amination of vanillin with a deuterated reducing agent.

Deuterated Nonanoic Acid (d-Nonanoic Acid): Deuterated nonanoic acid can be synthesized from nonanoic acid via hydrogen-deuterium exchange reactions catalyzed by metals in the presence of D₂O.

Amide Coupling Reaction

The final step in the synthesis is the coupling of d-vanillylamine with d-nonanoic acid to form the amide bond of deuterated Capsiamide. Various coupling reagents can be employed for this reaction, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) being an effective method.

Experimental Protocol: Synthesis of Deuterated Capsiamide

Materials:

-

Deuterated vanillylamine hydrochloride (d-Vanillylamine HCl)

-

Deuterated nonanoic acid (d-Nonanoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of d-vanillylamine HCl (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Add d-nonanoic acid (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated Capsiamide.

Purification of Deuterated Capsiamide

Purification of the crude deuterated Capsiamide is essential to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase column chromatography is a highly effective method for this purpose.

Experimental Protocol: Purification by Reverse-Phase Column Chromatography

Materials:

-

Crude deuterated Capsiamide

-

C18 reverse-phase silica gel

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample loading)

Procedure:

-

Prepare a column packed with C18 reverse-phase silica gel.

-

Equilibrate the column with a mobile phase of acetonitrile and water (e.g., 65:35 v/v).

-

Dissolve the crude deuterated Capsiamide in a minimal amount of methanol.

-

Load the sample onto the column.

-

Elute the column with the acetonitrile/water mobile phase, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated Capsiamide.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification of Capsiamide. It is important to note that the yields and recovery rates for the deuterated analog may vary but are expected to be in a similar range.

Table 1: Synthesis of N-Vanillylnonanamide (Non-deuterated)

| Reaction Step | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Amide Coupling | PyBOP | Dichloromethane | 3-7 | 28.81 - 86.44 | [1] |

| Amide Coupling | DCC | Dichloromethane | 24-48 | 28.81 - 86.44 | [1] |

| Amide Coupling | EDC/HOBt/DMAP | Acetonitrile | 14 | 65 | [2] |

Table 2: Purification of Capsaicinoids by Reverse-Phase Chromatography (Non-deuterated)

| Chromatographic Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Reference |

| Reverse-Phase Resin | SKP-10-4300 | Ethanol/Water | 85 | 92 | [3] |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water/Buffer | 75.07 | >98 | [4] |

| Reverse-Phase Argentation LC | C18 | Methanol/Water with AgNO₃ | ~97 | Not specified |

Characterization

The identity and purity of the synthesized deuterated Capsiamide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show the characteristic peaks for the vanillyl and nonanamide moieties. The integration of the signals will be consistent with the structure. In a fully deuterated nonanoic acid chain, the corresponding proton signals will be absent.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the positions of deuterium incorporation.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated Capsiamide. The isotopic distribution will confirm the level of deuterium incorporation.

-

Mandatory Visualizations

Workflow for Synthesis and Purification of Deuterated Capsiamide

Caption: Workflow for the synthesis and purification of deuterated Capsiamide.

Capsaicin Signaling Pathway via TRPV1

References

- 1. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

Capsiamide-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capsiamide-d3, a deuterated form of Capsiamide. Due to the limited availability of data specific to the deuterated variant, this guide focuses on the core compound, Capsiamide (N-(13-methyltetradecyl)acetamide), and offers generalized experimental protocols and potential signaling pathways relevant to its classification as a fatty acid amide.

Core Compound Data: this compound

A stable isotope-labeled version of Capsiamide, this compound, is primarily utilized as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure accuracy and precision.

| Identifier | Value | Source |

| CAS Number | 1795031-33-2 | [1] |

| Molecular Formula | C₁₇H₃₂D₃NO | [1] |

| Molecular Weight | 272.48 g/mol | [1] |

Overview of Capsiamide

Capsiamide is a long-chain fatty acid amide naturally found in the essential oil of various species of Capsicum, including hot peppers. As a member of the fatty acid amide (FAA) family, it is structurally related to a class of bioactive lipids that play significant roles in cellular signaling. While research on Capsiamide is not as extensive as for other FAAs like anandamide, its presence in widely consumed plants suggests a potential for biological activity. Some studies on related compounds from Capsicum have indicated potential antioxidant and antibacterial properties.

Potential Experimental Protocols

Detailed experimental protocols specifically for Capsiamide are scarce in the literature. However, established methodologies for the synthesis, extraction, purification, and biological evaluation of fatty acid amides can be adapted for the study of Capsiamide.

General Synthesis of N-Alkyl Acetamides

A common method for the synthesis of N-alkyl acetamides involves the N-alkylation of an amide with an alcohol or the reaction of an amine with an acetylating agent.

Example Protocol Outline:

-

Reaction Setup: The corresponding amine (13-methyltetradecylamine) can be reacted with an acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent (e.g., toluene) and in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography.

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(13-methyltetradecyl)acetamide.

Extraction and Purification of Fatty Acid Amides from Plant Material

A general procedure for extracting fatty acid amides from plant tissues involves lipid extraction followed by solid-phase extraction for purification.

Protocol Outline:

-

Homogenization and Lipid Extraction: Plant material (e.g., Capsicum fruit) is homogenized in a solvent system designed for lipid extraction, such as a mixture of chloroform and methanol. This process disrupts the cells and solubilizes the lipids, including Capsiamide.

-

Phase Separation: Water is added to the homogenate to induce phase separation. The lipids, including Capsiamide, will be in the lower chloroform phase.

-

Solid-Phase Extraction (SPE) for Purification: The lipid extract is concentrated and then subjected to solid-phase extraction. A normal-phase adsorbent can be used to separate the primary fatty acid amides from other lipid classes.[2]

-

Elution and Analysis: The fatty acid amide fraction is eluted, and the solvent is evaporated. The purified extract can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

Quantification in Biological Samples

Quantitative analysis of Capsiamide in biological matrices can be achieved using chromatographic methods coupled with mass spectrometry, with this compound as an internal standard.

Protocol Outline:

-

Sample Preparation: The biological sample is spiked with a known amount of this compound. Lipids are then extracted as described above.

-

Chromatographic Separation: The extracted lipids are separated using gas chromatography (GC) or liquid chromatography (LC). An HP-5MS column for GC can provide good separation for saturated and unsaturated fatty acid amides.

-

Mass Spectrometric Detection: The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect and quantify the parent compound and its deuterated internal standard.

-

Data Analysis: The concentration of Capsiamide in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

Antibacterial Activity Assay

The potential antibacterial properties of Capsiamide can be assessed using standard microbiological assays.

Protocol Outline (Agar Well Diffusion Method):

-

Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation and Sample Addition: Wells are cut into the agar, and a solution of Capsiamide at a known concentration is added to the wells. A solvent control is also included.

-

Incubation: The plates are incubated under appropriate conditions for the test bacteria (e.g., 24-48 hours at 37°C).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well where bacterial growth is inhibited is measured to determine the antibacterial activity.

Potential Signaling Pathways

Specific signaling pathways for Capsiamide have not been elucidated. However, as a fatty acid amide, it may participate in pathways common to this class of molecules. Fatty acid amides are known to function as endogenous signaling lipids, with roles in processes like inflammation and neurotransmission.

A key regulatory enzyme in fatty acid amide signaling is the fatty acid amide hydrolase (FAAH), which is responsible for the degradation of these signaling molecules. The biosynthesis of primary fatty acid amides can occur through several proposed pathways, including the oxidative cleavage of N-acylglycines by peptidylglycine α-amidating monooxygenase (PAM).

Below is a generalized diagram illustrating a potential lifecycle for a fatty acid amide like Capsiamide, from biosynthesis to its potential interaction with cellular targets and subsequent degradation.

This diagram illustrates the potential biosynthesis of Capsiamide from its fatty acid precursor, its possible interaction with cellular receptors to elicit downstream effects, and its eventual degradation by enzymes such as FAAH.

Conclusion

This compound is a valuable tool for the analytical study of Capsiamide, a naturally occurring fatty acid amide. While direct research on Capsiamide's biological functions is in its early stages, its structural similarity to other well-characterized fatty acid amides suggests it may have interesting and unexplored biological activities. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this compound. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of Capsiamide.

References

A Technical Guide to Capsiamide-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Capsiamide-d3, a deuterated analog of Capsiamide, for its application in research settings. This document outlines its chemical properties, commercial availability, and its role as an internal standard in quantitative analysis. Furthermore, it delves into the relevant biological pathways and provides detailed experimental protocols and workflows.

Introduction to this compound

This compound (d3-N-(13-methyltetradecyl)acetamide) is a stable isotope-labeled form of Capsiamide, a naturally occurring long-chain fatty acid amide found in plants of the Capsicum genus. Due to its structural similarity and mass shift, this compound is an ideal internal standard for the accurate quantification of Capsiamide in biological matrices using mass spectrometry-based techniques.

Chemical Structure:

-

Capsiamide: N-(13-methyltetradecyl)acetamide

-

This compound: 2,2,2-Trideuterio-N-(13-methyltetradecyl)acetamide

The three deuterium atoms on the acetyl group provide a distinct mass difference, enabling clear differentiation from the endogenous, unlabeled Capsiamide in mass spectrometric analysis.

Commercial Suppliers and Quantitative Data

This compound is available from various commercial suppliers specializing in research chemicals and stable isotopes. While a specific Certificate of Analysis (CoA) should be requested from the supplier at the time of purchase, the following table summarizes typical product specifications.

| Parameter | Typical Specification |

| Chemical Name | This compound |

| Synonyms | N-(13-Methyltetradecyl)acetamide-d3, Cap-A-d3, Capsi-amide-d3 |

| CAS Number | 1795031-33-2[1] |

| Molecular Formula | C₁₇H₃₂D₃NO[1] |

| Molecular Weight | 272.48 g/mol [1] |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% atom % D |

| Appearance | White to off-white solid |

| Storage | 2-8°C Refrigerator[1] |

Key Commercial Suppliers:

-

Pharmaffiliates[1]

-

MedChemExpress

-

Toronto Research Chemicals

-

Cayman Chemical

-

Santa Cruz Biotechnology

Researchers should always obtain a lot-specific CoA from their chosen supplier for detailed quantitative data. Pharmaffiliates, for instance, provides a sample CoA for its products to registered users, which includes detailed information on purity and characterization.

Biological Context and Signaling Pathways

Capsiamide belongs to the family of fatty acid amides, which are a class of endogenous lipid signaling molecules. While research on Capsiamide itself is limited, its structural similarity to other well-studied fatty acid amides and capsaicinoids suggests potential biological activities.

One of the most relevant signaling pathways for structurally related compounds, such as capsaicin, is the Transient Receptor Potential Vanilloid 1 (TRPV1) pathway . TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat.

Activation of the TRPV1 receptor by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of pain and heat. While direct evidence for Capsiamide as a potent TRPV1 agonist is still emerging, its structural features make it a candidate for interaction with this receptor.

Below is a diagram illustrating the generalized TRPV1 signaling pathway.

Experimental Protocols: Quantitative Analysis of Capsiamide using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Capsiamide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed protocol for the analysis of primary fatty acid amides, which can be adapted for Capsiamide.

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

Method 1: Protein Precipitation (for Plasma and Urine)

-

To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of a known concentration of this compound in methanol (internal standard working solution).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) (for Saliva and Sweat)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of saliva or sweat, add 10 µL of the this compound internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of fatty acid amides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Capsiamide: The precursor ion will be the [M+H]⁺ ion. The product ion will be a characteristic fragment, which needs to be determined by direct infusion of a standard.

-

This compound: The precursor ion will be the [M+H]⁺ ion (3 mass units higher than Capsiamide). The product ion will also be shifted by 3 mass units if the deuterium label is retained in the fragment, or will be the same as the unlabeled compound if the labeled part is lost.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics study involving the quantification of Capsiamide using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Capsiamide in various biological matrices. Its use as an internal standard in LC-MS/MS-based methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data. Understanding the potential biological roles of Capsiamide, possibly through the TRPV1 signaling pathway, opens up avenues for further research in pharmacology and drug development. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a research laboratory.

References

The Sentinel Molecule: Capsiamide-d3 in Advanced Capsaicinoid Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiamide-d3, the deuterated analog of the naturally occurring capsaicinoid Capsiamide, has emerged as a critical tool in the precise and accurate study of capsaicinoids. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, enabling researchers to overcome matrix effects and achieve reliable results in complex samples. This technical guide provides an in-depth overview of the role of this compound in capsaicinoid research, detailing its properties, applications, and the experimental protocols for its use.

Physicochemical Properties of this compound

This compound is a synthetic, isotopically labeled version of Capsiamide, where three hydrogen atoms on the acetyl methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but possesses a distinct molecular weight, allowing for its differentiation in mass spectrometric analysis.

| Property | Value | Source |

| IUPAC Name | 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₃₂D₃NO | --INVALID-LINK-- |

| Molecular Weight | 272.48 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 272.290694978 Da | --INVALID-LINK-- |

| CAS Number | 1795031-33-2 | --INVALID-LINK-- |

Role as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of capsaicinoids in various matrices, including food products, biological samples, and pharmaceutical formulations.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accurately corrects for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of Capsaicinoids in Vegetable Oil

This protocol is adapted from a method for analyzing capsaicinoids in edible oils and demonstrates a typical workflow where this compound would be employed.[1][2]

2.1.1. Sample Preparation

-

Spiking: Accurately weigh 1 g of the oil sample into a 15 mL centrifuge tube. Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Liquid-Liquid Extraction: Add 5 mL of n-hexane to the tube and vortex for 1 minute. Add 5 mL of a methanol/water (80:20, v/v) solution and vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the lower methanol/water phase to a clean tube.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with 5 mL of water/methanol (50:50, v/v).

-

Elute the capsaicinoids with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

2.1.2. LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

2.1.3. Predicted MRM Transitions for this compound

Based on the fragmentation patterns of similar N-substituted acetamides, the following MRM transitions can be predicted for this compound. These would need to be confirmed and optimized during method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 273.3 [M+H]⁺ | Predicted: 63.1 (CH₃COND₂⁺) | To be optimized |

| This compound | 273.3 [M+H]⁺ | Predicted: 213.2 ([M-CH₃COND₂]+H)⁺ | To be optimized |

| Capsaicin | 306.2 [M+H]⁺ | 137.1 | Optimized |

| Dihydrocapsaicin | 308.2 [M+H]⁺ | 137.1 | Optimized |

Note: The fragmentation of the amide bond is a common pathway for N-substituted acetamides.

Experimental Workflow for Capsaicinoid Quantification

Caption: General workflow for capsaicinoid analysis using an internal standard.

Application in Capsaicinoid Research

Beyond its use as an internal standard, this compound has potential applications in various areas of capsaicinoid research.

Metabolic and Pharmacokinetic Studies

Stable isotope-labeled compounds are invaluable for tracing the metabolic fate and pharmacokinetic profile of drugs and other bioactive molecules. While specific studies utilizing this compound are not yet widely published, its use would enable:

-

Metabolite Identification: Differentiating drug-derived metabolites from endogenous compounds in complex biological matrices.

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Accurately quantifying the parent compound and its metabolites in various tissues and fluids over time.

Receptor Binding and Signaling Pathway Elucidation

Capsaicinoids exert their physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] Labeled capsaicinoids can be used in competitive binding assays to determine the affinity of other compounds for the TRPV1 receptor.

TRPV1 Signaling Pathway

The binding of capsaicinoids to the TRPV1 receptor initiates a cascade of intracellular events.

Caption: Simplified signaling pathway of capsaicinoid-induced TRPV1 activation.

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials or reagents. A plausible synthetic route would involve the acylation of 13-methyltetradecylamine with deuterated acetic anhydride or acetyl chloride.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound is an indispensable tool for modern capsaicinoid research. Its role as an internal standard ensures the accuracy and reliability of quantitative analyses, which is fundamental for food safety, drug development, and physiological studies. As research into the therapeutic potential of capsaicinoids continues to expand, the importance of precise analytical tools like this compound will undoubtedly grow, enabling new discoveries in pain management, metabolism, and beyond.

References

The Precision of Pungency: A Technical Guide to Capsiamide-d3 in Food Analysis

An in-depth exploration of the application of Capsiamide-d3 as an internal standard for the accurate quantification of capsaicinoids in diverse food matrices, tailored for researchers, scientists, and drug development professionals.

The demand for accurate and reliable methods to quantify capsaicinoids—the compounds responsible for the pungent heat of chili peppers—is ever-increasing. These compounds are not only crucial for the flavor profile of various foodstuffs but are also investigated for their potential pharmacological properties. The complexity of food matrices, however, presents a significant challenge to achieving precise measurements. This technical guide delves into the core of a robust analytical solution: the use of this compound, a deuterated form of capsaicin, as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of this compound in Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound lies in isotope dilution analysis. By introducing a known quantity of this stable isotope-labeled internal standard into a sample, variations in sample preparation and instrument response can be effectively normalized. This compound is an ideal internal standard as it shares near-identical chemical and physical properties with its non-deuterated counterpart, capsaicin. This ensures that it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This approach significantly enhances the accuracy and precision of quantification, particularly in complex food matrices like edible oils, sauces, and spices.

Quantitative Analysis of Capsaicinoids

The utilization of this compound as an internal standard has been successfully applied to the quantification of various capsaicinoids in a range of food products. The following tables summarize the performance characteristics of LC-MS/MS methods from several studies.

| Analyte | Food Matrix | Linearity Range (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Capsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | [1][2] |

| Dihydrocapsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | [1] |

| Nordihydrocapsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | |

| Capsaicin | Waste-Edible Oil | Not Specified | 0.02 | Not Specified | Not Specified | |

| Dihydrocapsaicin | Waste-Edible Oil | Not Specified | 0.03 | Not Specified | Not Specified | |

| Synthetic Capsaicin | Waste-Edible Oil | Not Specified | 0.03 | Not Specified | Not Specified |

Table 1: Performance of LC-MS/MS Methods for Capsaicinoid Analysis in Oils.

| Analyte | Food Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Capsaicin | Chili Peppers | Not Specified | Not Specified | Not Specified | Not Specified | |

| Dihydrocapsaicin | Chili Peppers | Not Specified | Not Specified | Not Specified | Not Specified | |

| Capsaicin | Hot Sauces | Not Specified | Not Specified | Not Specified | Not Specified | |

| Dihydrocapsaicin | Hot Sauces | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Performance of LC-MS/MS Methods for Capsaicinoid Analysis in Chili Peppers and Sauces (Data to be populated from further specific studies).

Experimental Protocols

A generalized experimental workflow for the analysis of capsaicinoids in food matrices using this compound as an internal standard is presented below. It is crucial to note that specific parameters may require optimization based on the sample matrix and the analytical instrumentation available.

Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction for Edible Oils

This protocol is adapted from a method for detecting adulteration in edible and crude vegetable oils.

-

Sample Weighing and Spiking: Weigh 1 gram of the oil sample into a centrifuge tube. Add a known amount of this compound internal standard solution.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of n-hexane to the sample and vortex to dissolve the oil.

-

Add 5 mL of acetonitrile saturated with n-hexane.

-

Vortex thoroughly for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Collect the lower acetonitrile phase.

-

Repeat the extraction of the n-hexane phase with another 5 mL of n-hexane-saturated acetonitrile.

-

Combine the acetonitrile extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the combined acetonitrile extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar interferences.

-

Elute the capsaicinoids with 5 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of capsaicinoids.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to initial conditions (5% B) and equilibrate.

-

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Capsaicin: e.g., m/z 306.2 → 137.1

-

Dihydrocapsaicin: e.g., m/z 308.2 → 137.1

-

This compound (Internal Standard): e.g., m/z 309.2 → 140.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of capsaicinoids in food samples using this compound as an internal standard.

Caption: General workflow for capsaicinoid analysis using an internal standard.

Logical Relationship of Quantification

The core principle of using an internal standard for accurate quantification is based on the relative response of the analyte to the internal standard. The following diagram illustrates this logical relationship.

Caption: Logic of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of capsaicinoids in complex food matrices. This technical guide outlines the fundamental principles, provides a summary of performance data, and details a generalized experimental protocol. By adopting such methodologies, researchers and industry professionals can ensure the reliability of their analytical data, which is critical for quality control, product development, and scientific investigation in the food and pharmaceutical sectors.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Capsiamide using Capsiamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiamide, also known as N-vanillylnonanamide, is a synthetic capsaicinoid with applications in pharmaceutical development due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. Accurate quantification of Capsiamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Capsiamide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for matrix effects and variations in sample processing and instrument response.

This document provides a detailed protocol for the quantitative analysis of Capsiamide in human plasma using this compound as an internal standard. The methodology described herein is based on established principles of bioanalytical method development and validation.

Principle of the Method

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of Capsiamide and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

Capsiamide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UHPLC system

-

Triple quadrupole mass spectrometer with an ESI source

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Capsiamide and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare a series of working standard solutions of Capsiamide by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Capsiamide | 294.2 | 137.1 | 100 | 25 |

| This compound | 297.2 | 137.1 | 100 | 25 |

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Capsiamide | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 10 | < 8% | ± 8% | < 8% | ± 8% |

| High | 80 | < 5% | ± 5% | < 5% | ± 5% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85 - 115 | 85 - 115 |

| High | 80 | 85 - 115 | 85 - 115 |

Mandatory Visualizations

Caption: Workflow for the quantitative analysis of Capsiamide.

LC-MS/MS method development for Capsiamide-d3

An LC-MS/MS method for the sensitive and selective quantification of the novel capsaicinoid analog, Capsiamide, in human plasma has been developed and validated. This method utilizes a stable isotope-labeled internal standard, Capsiamide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and drug development applications.

The methodology is based on a robust liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation using a C18 reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The method demonstrates excellent linearity, sensitivity, and reproducibility over a clinically relevant concentration range.

Experimental Protocols

Materials and Reagents

-

Analytes: Capsiamide and this compound analytical standards.

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), t-butyl methyl ether (TBME).

-

Matrix: Blank human plasma (K2-EDTA).

-

Consumables: 1.5 mL polypropylene tubes, glass test tubes, 0.22 µm syringe filters, HPLC vials.

Instrumentation

-

A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Agilent 1290 Infinity II LC System with an Agilent 6470 Triple Quadrupole MS).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Capsiamide and this compound by dissolving the accurately weighed standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Capsiamide stock solution with 50:50 acetonitrile/water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma samples (blank, CC, or unknown) into 1.5 mL polypropylene tubes.

-

Add 25 µL of the Internal Standard (IS) working solution (50 ng/mL this compound) to all tubes except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 1.0 mL of t-butyl methyl ether (TBME) as the extraction solvent.[1][2]

-

Vortex mix for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean glass test tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (55:45 acetonitrile/water with 0.1% formic acid).[2]

-

Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric conditions are detailed in the tables below. The MRM transitions for Capsiamide are based on those established for capsaicin, m/z 306.4 → 137.1, which corresponds to the protonated molecule fragmenting to the stable vanillyl cation.[1][3] The transition for the internal standard is shifted by +3 Da.

Table 1: Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 15 | | | 1.0 | 15 | | | 2.5 | 95 | | | 4.0 | 95 | | | 4.1 | 15 | | | 6.0 | 15 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Dwell Time | 200 ms |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the following tables.

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Capsiamide (Quantifier) | 306.4 | 137.1 | 25 |

| Capsiamide (Qualifier) | 306.4 | 195.1 | 15 |

| This compound (IS) | 309.4 | 137.1 | 25 |

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (R²) | > 0.998 |

| Accuracy | 95.2% - 104.5% |

| Precision (%CV) | < 7.8% |

Table 5: Method Validation - Accuracy and Precision Data

| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | 103.2% | 6.5% | 101.8% | 8.2% |

| Low QC | 1.5 | 98.7% | 4.1% | 100.5% | 5.9% |

| Mid QC | 75 | 101.5% | 2.8% | 102.1% | 4.3% |

| High QC | 400 | 99.3% | 3.5% | 99.8% | 4.8% |

(Accuracy and Precision data are representative values based on typical bioanalytical method validation guidelines)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample processing to final data quantification.

Caption: Bioanalytical workflow for Capsiamide quantification.

References

Application Notes and Protocols for Capsiamide Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of samples for the analysis of Capsiamide. The following methods have been selected to cover a range of common sample matrices and analytical requirements.

Introduction

Accurate and reproducible quantification of Capsiamide in various matrices is crucial for research, quality control, and pharmacokinetic studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This guide details three widely used and effective techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: Comparative Quantitative Data

The following table summarizes typical performance data for the analysis of capsaicinoids, which are structurally similar to Capsiamide, using different sample preparation techniques. This data is intended to provide a general comparison; actual results for Capsiamide may vary and require method validation.

| Sample Preparation Technique | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Plant Material | 85-105 | 0.1 µg/g | 0.3 µg/g | < 10 | [1] |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 95-102 | 0.9-1.5 µg/L | 3.0-5.0 µg/L | 5.3-7.4 | [2] |

| Solid-Phase Extraction (SPE) | Human Plasma | ~60% (for Anandamide) | 4 fmol/ml (for Anandamide) | 8 fmol/ml (for Anandamide) | < 15 | [3] |

| QuEChERS | Fruits & Vegetables | 70-120 | 10 µg/kg | 10 µg/kg | < 5 | [4] |

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods used for capsinoid extraction from plant materials and can be applied to food and some biological matrices.

Objective: To partition Capsiamide from a complex sample matrix into an immiscible organic solvent.

Materials:

-

Homogenizer or blender

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

Solvents: Pentane (or hexane), Acetonitrile (ACN) - HPLC grade

-

Sample: e.g., 10g of homogenized plant material or food sample

Procedure:

-

Sample Homogenization: Homogenize the solid sample until a uniform consistency is achieved. For liquid samples like plasma, this step may not be necessary.

-

Initial Extraction:

-

To 10g of the homogenized sample, add 100 mL of pentane.

-

Vortex or shake vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.

-

Decant the pentane supernatant into a clean flask.

-

Repeat the extraction of the solid residue two more times with fresh pentane. .

-

-

Solvent Evaporation: Combine all pentane extracts and evaporate the solvent using a rotary evaporator at 40°C until a crude extract is obtained.

-

Liquid-Liquid Partitioning:

-

Redissolve the crude extract in 50 mL of pentane.

-

Transfer the solution to a 250 mL separatory funnel.

-

Add 50 mL of acetonitrile to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

-

Allow the layers to separate completely. The lower layer will be the acetonitrile phase containing the Capsiamide.

-

Drain the lower acetonitrile layer into a clean collection flask.

-

Repeat the partitioning of the pentane layer with another 50 mL of fresh acetonitrile.

-

-

Final Preparation:

-

Combine the acetonitrile extracts.

-

Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general framework for the extraction of Capsiamide from liquid samples such as plasma, serum, or urine, based on standard SPE procedures.

Objective: To isolate Capsiamide from a liquid sample by retaining it on a solid sorbent, washing away interferences, and then eluting the analyte.

Materials:

-

SPE cartridges (e.g., C18 reversed-phase)

-

SPE vacuum manifold or positive pressure processor

-

Centrifuge (for sample pre-treatment)

-

Nitrogen evaporator

-

Solvents: Methanol, Deionized water, Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)

-

Sample: e.g., 1 mL of plasma or urine

Procedure:

-

Sample Pre-treatment:

-

For plasma or serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

-

For urine, centrifuge to remove particulate matter.

-

Dilute the supernatant or clarified urine with an equal volume of deionized water to reduce the organic solvent concentration.

-

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 SPE cartridge.

-

Do not allow the cartridge to go dry.

-

-

Cartridge Equilibration:

-

Pass 3 mL of deionized water through the cartridge.

-

Ensure the sorbent bed remains wet.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes to remove the wash solvent.

-

-

Elution:

-

Elute the Capsiamide from the cartridge with 2 x 1 mL aliquots of the elution solvent (e.g., acetonitrile with 0.1% formic acid).

-

Collect the eluate in a clean tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

QuEChERS Protocol

The QuEChERS method is highly effective for extracting a wide range of analytes from food matrices with high water content. This protocol is based on the AOAC and EN official methods.

Objective: To quickly and easily extract Capsiamide from a food sample using a buffered acetonitrile extraction followed by dispersive SPE cleanup.

Materials:

-

Homogenizer or blender

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes for dSPE

-

Centrifuge

-

Vortex mixer

-

QuEChERS extraction salts (e.g., AOAC 2007.01 pouch: 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O)

-

Dispersive SPE (dSPE) tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)

-

Solvents: Acetonitrile (ACN) with 1% acetic acid

Procedure:

-

Sample Homogenization:

-

Homogenize the sample (e.g., fruit, vegetable) to a uniform paste. For dry samples, add a defined amount of water before homogenization.

-

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the QuEChERS extraction salts pouch.

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for analysis.

-

Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

References

- 1. US10414715B1 - Methods for extracting and purifying capsinoids such as capsiate and dihydrocapsiate from capsicum sp. fruit - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

Application Note and Protocol: Solid-Phase Extraction of Capsaicinoids using Capsiamide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of capsaicinoids from various matrices, employing Capsiamide-d3 as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Capsaicinoids are a group of pungent compounds found in chili peppers, with capsaicin and dihydrocapsaicin being the most abundant. Accurate quantification of these compounds is crucial in the food industry for quality control and in pharmaceutical research due to their analgesic properties. Solid-phase extraction is a widely used technique for the cleanup and concentration of capsaicinoids from complex sample matrices prior to chromatographic analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in the analytical process, thereby ensuring high accuracy and precision.[4] This protocol details a robust SPE method using C18 cartridges for the isolation of capsaicinoids, followed by sensitive quantification using LC-MS/MS.

Experimental Protocol

This protocol is designed for the extraction and analysis of capsaicinoids from a liquid sample matrix (e.g., sample extract in a solvent).

2.1. Materials and Reagents

-

SPE Cartridge: C18 (500 mg, 6 mL)

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Formic Acid (0.1% v/v in water and acetonitrile)

-

-

Standards:

-

Capsaicin (analytical standard)

-

Dihydrocapsaicin (analytical standard)

-

This compound (internal standard)

-

-

Equipment:

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Centrifuge

-

Analytical Balance

-

Volumetric flasks, pipettes, and vials

-

LC-MS/MS system

-

2.2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of capsaicin, dihydrocapsaicin, and this compound in methanol at a concentration of 1 mg/mL. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.5 - 100 ng/mL).

-

Internal Standard Spiking: Spike all samples, standards, and quality controls with this compound to a final concentration of 50 ng/mL.

-

Sample Pre-treatment:

-

For solid samples (e.g., chili powder), extract capsaicinoids by weighing 1 gram of the homogenized sample and adding 10 mL of methanol.[1] Sonicate for 20 minutes, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

For liquid samples, dilute an appropriate volume with the initial mobile phase.

-

2.3. Solid-Phase Extraction (SPE) Procedure

A C18 SPE cartridge is used for the cleanup and concentration of capsaicinoids.

-

Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Loading: Load 1 mL of the pre-treated sample (spiked with this compound) onto the conditioned cartridge at a slow, dropwise rate.

-

Washing: Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar interferences.

-

Elution: Elute the capsaicinoids and the internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and this compound.

Data Presentation

The following table summarizes typical performance data for the quantification of capsaicinoids using an SPE-LC-MS/MS method.

| Parameter | Capsaicin | Dihydrocapsaicin | Reference |

| Recovery (%) | 90.0 - 95.0 | 87.8 - 95.7 | |

| Limit of Detection (LOD) | 0.15 µg/kg | 0.15 µg/kg | |

| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.5 µg/kg | |

| Linearity (R²) | >0.995 | >0.995 | |

| Precision (RSD %) | < 5 | < 5 |

Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of capsaicinoids.

Caption: Workflow for Capsaicinoid Solid-Phase Extraction.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of capsaicinoids using C18 cartridges with this compound as an internal standard. The described method, coupled with LC-MS/MS analysis, offers high recovery, sensitivity, and accuracy for the quantification of capsaicinoids in various sample matrices. This robust protocol is suitable for implementation in research, quality control, and drug development settings.

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. myttex.net [myttex.net]

- 3. Quantification of capsaicinoids in chillies by solid-phase extraction coupled with voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Capsiamide in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of capsiamide, a synthetic capsaicin analog, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and analyte enrichment, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, capsiamide-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is suitable for pharmacokinetic studies and other research applications in drug development requiring reliable determination of capsiamide concentrations in a complex biological matrix.

Introduction

Capsiamide (N-(13-methyltetradecyl)acetamide) is a synthetic compound structurally related to capsaicin, the pungent component in chili peppers. Like other capsaicinoids, it is investigated for its potential therapeutic effects, particularly in pain management. To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate measurement of capsiamide concentrations in biological fluids such as plasma. LC-MS/MS has become the gold standard for such applications due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard is critical for mitigating ion suppression or enhancement from the plasma matrix, thereby improving the reliability of quantitative results. This note provides a detailed protocol for a validated LLE-LC-MS/MS method for capsiamide in human plasma.

Materials and Methods

Reagents and Materials

-

Capsiamide (analytical standard)

-

This compound (internal standard)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Acetone (HPLC grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials